molecular formula C9H11NO4 B1329575 4-Hydroxy-3,5-dimethoxybenzamide CAS No. 3086-72-4

4-Hydroxy-3,5-dimethoxybenzamide

Cat. No.: B1329575
CAS No.: 3086-72-4
M. Wt: 197.19 g/mol
InChI Key: XWMSEZHMHBQVLE-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethoxybenzamide is an organic compound with the molecular formula C9H11NO4. It is a derivative of benzamide and is characterized by the presence of hydroxy and methoxy groups on the benzene ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

4-Hydroxy-3,5-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Safety and Hazards

When handling 4-Hydroxy-3,5-dimethoxybenzamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The future directions of 4-Hydroxy-3,5-dimethoxybenzamide could involve further exploration of its antioxidant and antibacterial activities . Additionally, its role as an intermediate in agrochemicals and dyestuffs suggests potential applications in these industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-3,5-dimethoxybenzamide can be synthesized through the direct condensation of 4-hydroxy-3,5-dimethoxybenzoic acid with ammonia or amine derivatives. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate the use of catalysts to enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5-dimethoxybenzoic acid
  • 4-Hydroxy-3,5-dimethoxybenzaldehyde
  • 4-Hydroxy-3,5-dimethylbenzamide

Uniqueness

4-Hydroxy-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and antibacterial activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-6-3-5(9(10)12)4-7(14-2)8(6)11/h3-4,11H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMSEZHMHBQVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074573
Record name Benzamide, 4-hydroxy-3,5-dimethoxy-
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3086-72-4
Record name 4-Hydroxy-3,5-dimethoxybenzamide
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Record name Syringamide
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Record name 3086-72-4
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Record name Benzamide, 4-hydroxy-3,5-dimethoxy-
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Record name Benzamide, 4-hydroxy-3,5-dimethoxy-
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Record name 4-hydroxy-3,5-dimethoxybenzamide
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Record name SYRINGAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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